Cas no 3158-91-6 (2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine)
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
- 2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine
- 2-Chlorodibenz[b,f][1,4]Oxazepin-11(10H)-One
- 2-Chlorodibenzo[b,f]-1,4-oxazepin-11(10H)-one
- 2-CHLORO-10,11-DIHYDRO-11-OXO-DIBEN(B,F)(1,4)OXAZEPINE ( FOR AMOXAPINE )
- 8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
- 2-Chlorodibenzo[b,f][1,4]oxazepin-11-one
- Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-chloro-
- CS-0006919
- 3158-91-6
- 2-Chlorodibenzo(b,f)-1,4-oxazepin-11-one
- LOXAPINE SUCCINATE IMPURITY, CHLORODIBENZOXAZEPINONE-[USP IMPURITY]
- AKOS015895411
- J-018483
- MFCD06658244
- XTG2E7M36O
- AS-40649
- EINECS 221-602-1
- Q27293991
- 2-Chlorodibenz(b,f)(1,4)oxazepin-11(10H)-one
- AC-5496
- SCHEMBL9967368
- FT-0634709
- A820918
- Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 2-chloro-
- UNII-XTG2E7M36O
- CHLORODIBENZOXAZEPINONE
- Dibenz[b,f][1,4]oxazepin-11(10H)-one, 2-chloro-
- 13-CHLORO-2-OXA-9-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(15),3(8),4,6,11,13-HEXAEN-10-ONE
- DB-048074
- ZAGINEPNYIZLLO-UHFFFAOYSA-N
- 2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine
-
- MDL: MFCD06658244
- Inchi: 1S/C13H8ClNO2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
- InChI Key: ZAGINEPNYIZLLO-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(NC1C=CC=CC=1O2)=O
Computed Properties
- Exact Mass: 245.02400
- Monoisotopic Mass: 245.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Melting Point: 242-244°C
- PSA: 38.33000
- LogP: 3.83600
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C857574-1g |
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine |
3158-91-6 | ≥98% | 1g |
¥506.70 | 2022-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1031445-50MG |
Amoxapine Related Compound D |
3158-91-6 | 50mg |
¥11035.2 | 2023-09-09 | ||
| Fluorochem | 211902-250mg |
2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one |
3158-91-6 | 95% | 250mg |
£100.00 | 2022-03-01 | |
| Fluorochem | 211902-1g |
2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one |
3158-91-6 | 95% | 1g |
£248.00 | 2022-03-01 | |
| Fluorochem | 211902-5g |
2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one |
3158-91-6 | 95% | 5g |
£743.00 | 2022-03-01 | |
| TRC | C365290-500mg |
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine |
3158-91-6 | 500mg |
$ 121.00 | 2023-09-08 | ||
| TRC | C365290-1g |
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine |
3158-91-6 | 1g |
$ 167.00 | 2023-09-08 | ||
| TRC | C365290-2g |
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine |
3158-91-6 | 2g |
$ 322.00 | 2023-04-18 | ||
| TRC | C365290-5g |
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine |
3158-91-6 | 5g |
$ 781.00 | 2023-04-18 | ||
| TRC | C365290-10g |
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine |
3158-91-6 | 10g |
$ 1303.00 | 2023-04-18 |
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine Suppliers
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine
Comprehensive Overview of 2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine (CAS No. 3158-91-6): Properties, Applications, and Research Insights
2-Chloro-10,11-dihydro-11-oxo-dibenzob,f1,4oxazepine (CAS No. 3158-91-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique dibenzoxazepine core structure, serves as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C13H8ClNO2, reflects a blend of aromatic and heteroatomic features, making it a versatile building block for drug discovery and organic electronics. Researchers frequently explore its chloro-substituted derivative properties to optimize reactivity and stability in target applications.
In recent years, the demand for high-purity 3158-91-6 has surged due to its potential role in developing central nervous system (CNS) therapeutics. The compound's oxazepine ring mimics structural motifs found in psychotropic agents, aligning with trends in neuropharmacology and precision medicine. A 2023 study highlighted its utility in modulating neurotransmitter pathways, sparking discussions in forums like ResearchGate about its structure-activity relationships (SAR). Meanwhile, patent databases reveal innovations leveraging CAS 3158-91-6 for photoactive materials, addressing growing interest in organic semiconductors for flexible electronics.
From a synthetic chemistry perspective, 2-Chloro-dibenzoxazepine offers distinct advantages. Its electron-withdrawing chloro group enhances electrophilic aromatic substitution efficiency, a topic frequently searched in organic synthesis tutorials. Laboratories prioritize its scalable purification methods, with HPLC and crystallization techniques dominating peer-reviewed protocols. Environmental considerations also drive innovation; green chemistry approaches now employ catalytic hydrogenation to reduce waste during production—a response to queries about sustainable chemical manufacturing on platforms like ScienceDirect.
The compound's spectral data (IR: 1740 cm-1 for carbonyl; 1H NMR δ 7.2–7.8 ppm for aromatic protons) is extensively documented, supporting its identification in quality control workflows. Analytical chemists emphasize its chromatographic behavior in USP/EP monographs, catering to regulatory compliance needs. Notably, its thermal stability (decomposition >250°C) makes it suitable for high-temperature applications, a feature highlighted in material science webinars.
Emerging applications of 3158-91-6 intersect with AI-driven drug discovery. Computational models trained on its molecular descriptors predict novel derivatives with enhanced blood-brain barrier permeability—a hot topic in cheminformatics communities. Additionally, its fluorescence properties are being explored for bioimaging probes, answering frequent search queries about small-molecule optical agents. Such multidisciplinary relevance ensures ongoing research interest, as evidenced by rising citations in ACS and RSC publications.
For suppliers and researchers, understanding 3158-91-6's solubility profile (soluble in DMSO, acetone; sparingly in water) is critical for formulation development. Recent Q&A threads on ChemSpider discuss optimal storage conditions (desiccated, -20°C) to prevent hydrolytic degradation. These practical insights complement theoretical studies, creating a holistic knowledge base for this pharmacophore-rich scaffold.
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